2-Chloro-6,7-dimethoxyquinoline
CAS No.: 68236-22-6
Cat. No.: VC2443200
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68236-22-6 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 2-chloro-6,7-dimethoxyquinoline |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 |
| Standard InChI Key | UJSZVZXINMWJKC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-6,7-dimethoxyquinoline is a quinoline derivative characterized by a chlorine atom at position 2 and methoxy groups at positions 6 and 7 of the quinoline ring system. This specific arrangement of functional groups contributes to the compound's distinct chemical and biological properties. The compound's molecular structure features the basic bicyclic aromatic framework of quinoline, composed of a benzene ring fused with a pyridine ring, with the addition of the aforementioned substituents that modify its reactivity and potential applications. The presence of the chlorine atom at position 2 makes this compound particularly reactive toward nucleophilic substitution reactions, which is exploited in numerous synthetic pathways. The methoxy groups at positions 6 and 7 contribute to the compound's electronic properties, influencing its interaction with biological systems and its potential as a pharmaceutical intermediate .
Basic Identification Data
The compound is uniquely identified through various chemical identifiers and descriptors that facilitate its recognition in chemical databases and literature. These standardized identifiers ensure accurate documentation and referencing in research contexts.
| Parameter | Information |
|---|---|
| IUPAC Name | 2-chloro-6,7-dimethoxyquinoline |
| CAS Registry Number | 68236-22-6 |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| PubChem CID | 1818144 |
| InChI | InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 |
| SMILES | COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC |
Table 1: Chemical identifiers for 2-Chloro-6,7-dimethoxyquinoline
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Chloro-6,7-dimethoxyquinoline is essential for predicting its behavior in various chemical reactions, determining appropriate handling procedures, and assessing its suitability for specific applications.
| Property | Value |
|---|---|
| Physical Form | Solid |
| Storage Temperature | 2-8°C (recommended) |
| Solubility | Typically soluble in organic solvents such as DMSO, methanol, and chloroform (based on similar quinoline derivatives) |
Table 2: Physical properties of 2-Chloro-6,7-dimethoxyquinoline
Chemical Reactivity
The chemical reactivity of 2-Chloro-6,7-dimethoxyquinoline is primarily governed by the presence of the chlorine atom at position 2 and the methoxy groups at positions 6 and 7. The chlorine at position 2 is particularly susceptible to nucleophilic aromatic substitution reactions, making this compound valuable as a synthetic intermediate. This reactivity pattern allows for the incorporation of various functional groups at the 2-position, enabling the synthesis of diverse quinoline derivatives with potential biological activities. The methoxy groups contribute to the electronic properties of the quinoline ring system, influencing both its reactivity and potential interactions with biological targets. These structural features make 2-Chloro-6,7-dimethoxyquinoline an important building block in medicinal chemistry and materials science .
Applications and Research Significance
2-Chloro-6,7-dimethoxyquinoline serves as an important intermediate in various synthetic pathways, particularly in pharmaceutical research and development. Its strategic functional group arrangement provides a versatile scaffold for further chemical modifications.
Pharmaceutical Applications
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of 2-Chloro-6,7-dimethoxyquinoline, it is valuable to compare it with structurally related compounds. This comparison provides insight into how specific structural modifications affect physical properties, chemical reactivity, and potential applications.
Table 3: Comparison of 2-Chloro-6,7-dimethoxyquinoline with related compounds
This comparative analysis reveals that while 2-Chloro-6,7-dimethoxyquinoline shares certain structural features with its derivatives, each compound possesses unique characteristics that make it suitable for specific applications. The position of the chlorine atom significantly affects the compound's reactivity, while modifications to the core ring structure (e.g., quinoline vs. quinazoline) can dramatically alter the biological activity profile . Understanding these structure-property relationships is crucial for the rational design of new compounds with desired properties.
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